2-(2-Bromothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-Bromothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a bromothiophene moiety. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-bromothiophene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or toluene. The reaction conditions usually require heating to around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant feed rates is also common.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. It can also participate in other palladium-catalyzed reactions, including Stille and Negishi couplings.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3), and a solvent (e.g., THF or toluene).
Stille Coupling: Involves the use of organotin reagents and a palladium catalyst.
Negishi Coupling: Utilizes organozinc reagents and a palladium catalyst.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
2-(2-Bromothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Biology: Employed in the development of bioactive molecules and probes for biological studies.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Bromothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium complex with the boronate ester. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of palladium in these reactions.
Comparison with Similar Compounds
Similar Compounds
3-Bromothiophene: Another brominated thiophene used in similar cross-coupling reactions.
2-Bromo-3-(2-bromothiophen-3-yl)thiophene: A compound with two bromine atoms on the thiophene ring, offering different reactivity and selectivity.
2-(2-Bromothiophen-3-yl)acetonitrile: A nitrile derivative used in various organic transformations.
Uniqueness
2-(2-Bromothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronate ester functionality, which provides versatility in cross-coupling reactions. This compound allows for the efficient formation of carbon-carbon bonds under mild conditions, making it a valuable tool in organic synthesis.
Properties
CAS No. |
942070-12-4 |
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Molecular Formula |
C10H14BBrO2S |
Molecular Weight |
289.00 g/mol |
IUPAC Name |
2-(2-bromothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H14BBrO2S/c1-9(2)10(3,4)14-11(13-9)7-5-6-15-8(7)12/h5-6H,1-4H3 |
InChI Key |
YEEODTNVPIHAEJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(SC=C2)Br |
Origin of Product |
United States |
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